1-(Bromomethyl)-1-(isopentyloxy)cyclohexane

Description

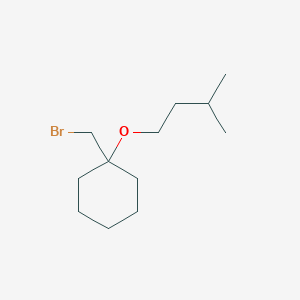

1-(Bromomethyl)-1-(isopentyloxy)cyclohexane is a cyclohexane derivative featuring a bromomethyl (-CH2Br) and an isopentyloxy (-O-C5H11) group substituted at the 1-position of the cyclohexane ring. The isopentyloxy group introduces steric bulk and moderate polarity, while the bromomethyl moiety provides a reactive site for nucleophilic substitution or cross-coupling reactions. Its molecular formula is inferred as C12H21BrO, combining a cyclohexane backbone (C6H10), bromomethyl (CH2Br), and isopentyloxy (C5H11O) groups .

Properties

Molecular Formula |

C12H23BrO |

|---|---|

Molecular Weight |

263.21 g/mol |

IUPAC Name |

1-(bromomethyl)-1-(3-methylbutoxy)cyclohexane |

InChI |

InChI=1S/C12H23BrO/c1-11(2)6-9-14-12(10-13)7-4-3-5-8-12/h11H,3-10H2,1-2H3 |

InChI Key |

YFTBZTOVEZPWSI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC1(CCCCC1)CBr |

Origin of Product |

United States |

Biological Activity

1-(Bromomethyl)-1-(isopentyloxy)cyclohexane is an organic compound with potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on existing research findings.

Chemical Structure and Properties

- Molecular Formula: C11H15BrO

- Molecular Weight: 243.15 g/mol

- IUPAC Name: this compound

Structural Characteristics

The compound features a cyclohexane ring substituted with a bromomethyl group and an isopentyloxy group. The presence of the bromine atom suggests potential reactivity, while the isopentyloxy moiety may influence its solubility and interaction with biological targets.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity: Compounds with bromine substituents often show enhanced antimicrobial properties due to their ability to disrupt microbial cell membranes.

- Anticancer Properties: Some derivatives have been studied for their potential in inhibiting cancer cell proliferation by interfering with cellular signaling pathways.

The biological activity of this compound may involve:

- Enzyme Inhibition: The bromomethyl group can act as a leaving group, facilitating reactions that inhibit specific enzymes involved in metabolic pathways.

- Cell Membrane Disruption: The lipophilic nature of the isopentyloxy group may enhance the compound's ability to integrate into lipid membranes, leading to increased permeability and disruption of cellular functions.

Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of various halogenated compounds, including derivatives of this compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies evaluated the cytotoxic effects of this compound on several cancer cell lines (e.g., HeLa, MCF-7). The compound demonstrated IC50 values in the micromolar range, suggesting moderate potency in inhibiting cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Study 3: Mechanistic Insights

Further mechanistic studies revealed that treatment with this compound led to increased reactive oxygen species (ROS) production in treated cancer cells, indicating a possible mechanism involving oxidative stress induction.

Comparison with Similar Compounds

1-(Bromomethyl)-1-ethylcyclohexane (C9H17Br)

- Reactivity : The ethyl group imposes less steric hindrance compared to isopentyloxy, facilitating nucleophilic substitution (e.g., SN2 reactions).

- Applications : Used as an alkylating agent in synthetic pathways, as evidenced by its role in forming ortho-alkylated products via ruthenium catalysis ().

1-(Bromomethyl)-1-methanesulfonylcyclohexane (C8H15BrO2S)

Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate (C14H17BrO2)

1-(Bromomethyl)cyclohexene (C7H11Br)

(Bromomethyl)cyclohexane (C7H13Br)

- Reactivity : Lacking additional substituents, it serves as a straightforward alkylating agent.

- Applications : Precursor in regiodivergent C–H alkylation reactions ().

Positional Isomerism: 1-(Bromomethyl)-4-Methoxycyclohexane (C8H15BrO)

- Key Difference : The methoxy group at the 4-position (vs. 1-position in the target compound) alters steric and electronic environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.